molecular formula C16H18BrNO2 B1663678 SKF 38393 hydrobromide CAS No. 20012-10-6

SKF 38393 hydrobromide

Cat. No. B1663678
CAS RN: 20012-10-6
M. Wt: 336.22 g/mol
InChI Key: INNWVRBZMBCEJI-UHFFFAOYSA-N
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Description

SKF 38393 hydrobromide is a prototypical D1-like dopamine receptor selective partial agonist . It has K values of 1, 0.5, 150, 5000, and 1000 nM for D1, D5, D2, D3, and D4 receptors respectively . It is known to promote the production of glutamate in the hippocampus .


Molecular Structure Analysis

The molecular weight of SKF 38393 hydrobromide is 336.23 . Its formula is C16H17NO2.HBr . The InChI Key is INNWVRBZMBCEJI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

SKF 38393 hydrobromide is a white solid . It is soluble to 25 mM in water with gentle warming and to 100 mM in DMSO .

Relevant Papers The relevant papers retrieved provide additional information on the biological activity of SKF 38393 hydrobromide . They include studies on the characterization of unconditioned behavioral effects of dopamine D3/D2 receptor agonists , dopamine stimulation of cardiac β-adrenoceptors , and interactions of novel dopaminergic ligands with D1 and D2 dopamine receptors .

Scientific Research Applications

  • Neuroscience Research

    • SKF 38393 hydrobromide is a prototypical D1-like dopamine receptor selective partial agonist . It has been used in neuroscience research to study its effect on the sleep-wake pattern of macaques rendered parkinsonian with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) .
    • In these studies, SKF 38393 hydrobromide was administered to the subjects and their sleep-wake patterns were monitored. The results showed that SKF 38393 hydrobromide could potentially influence sleep-wake cycles .
  • Parkinson’s Disease Research

    • SKF 38393 hydrobromide has been used in research related to Parkinson’s disease . It has been found to attenuate 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity .
    • In these studies, SKF 38393 hydrobromide was administered to animal models with Parkinson’s disease, and its effects on neurotoxicity were observed. The results suggested that SKF 38393 hydrobromide might have potential therapeutic benefits in the treatment of Parkinson’s disease .
  • Glutamate Release Research

    • SKF 38393 hydrobromide has been used in research studying the release of glutamate in the hippocampus .
    • In these studies, SKF 38393 hydrobromide was administered and its effects on glutamate release were observed. The results indicated that SKF 38393 hydrobromide presynaptically enhances the release of glutamate via a pertussis toxin-insensitive and protein kinase A-dependent mechanism .
  • NMDA Receptor Research

    • SKF 38393 hydrobromide has been cited in research related to NMDA receptor currents .
    • In these studies, SKF 38393 hydrobromide was used to modulate NMDA receptor currents. The results suggested that SKF 38393 hydrobromide could have potential applications in research related to NMDA receptors .
  • Dopamine Receptor Research

    • SKF 38393 hydrobromide is a prototypical D1-like dopamine receptor selective partial agonist . It has been used in research to study the effects of dopamine receptor agonists .
    • In these studies, SKF 38393 hydrobromide was administered to subjects and its effects on dopamine receptors were observed. The results showed that SKF 38393 hydrobromide could potentially influence dopamine receptor activity .
  • Compound Libraries

    • SKF 38393 hydrobromide is also offered as part of compound libraries . These libraries are collections of compounds that are used for high-throughput screening or drug discovery .
    • In these applications, SKF 38393 hydrobromide is one of many compounds that are tested for their biological activity .

properties

IUPAC Name

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.BrH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNWVRBZMBCEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SKF 38393 hydrobromide

CAS RN

20012-10-6
Record name 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20012-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
A Chocyk, A Czyrak, K Wedzony - Journal of Physiology and …, 2008 - jpp.krakow.pl
The present study indicates that activation of dopamine D1-like receptors by administration of SKF 38393 leads to dose-dependent (doses: 5, 10 and 20 mg/kg) increases in the …
Number of citations: 16 www.jpp.krakow.pl
S Lejeune, N Dourmap, MP Martres, B Giros… - … of Learning and …, 2013 - Elsevier
… To determine the effect of the D1 receptor agonist, each rat (AFR, n = 18; D, n = 20) received an ip injection (1 mL/kg) of either saline (NaCl 0.9%) or SKF 38393 hydrobromide (5.0 mg/kg…
Number of citations: 23 www.sciencedirect.com
O Giorgi, G Biggio - Pharmacology Biochemistry and Behavior, 1990 - Elsevier
The interaction between D1 and D2 dopamine (DA) receptors was investigated in a novel rotational model. Rats were unilaterally injected into the striatum with the irreversible DA …
Number of citations: 25 www.sciencedirect.com
MB Wigestrand, F Fonnum, SI Walaas - Neurochemistry international, 2012 - Elsevier
Dopamine D1 receptor (D1R) ligands may directly interact with the NMDA receptor (NMDAR), but detailed knowledge about this effect is lacking. Here we identify D1R ligands that …
Number of citations: 2 www.sciencedirect.com
I Nijholt, T Blank, J Ahi, J Spiess - Gene Expression Patterns, 2002 - Elsevier
… Ten minutes after C57BL/6 J mice were injected with either the dopamine D1 receptor agonist SKF-38393 hydrobromide or NMDA, immunoreactivity of phosphorylated CREB (pCREB) …
Number of citations: 14 www.sciencedirect.com
O GIORGI, G BIGGIO - academia.edu
BIOCHEM BEHAV 35 (4) 877-884, 1990.--The interaction between DI and D2 dopamine (DA) receptors was investigated in a novel rotational model. Rats were unilaterally injected into …
Number of citations: 2 www.academia.edu
O Gershanik, RE Heikkila, RC Duvoisin - Neurology, 1983 - AAN Enterprises
According to the classification scheme of Kebabian and Calne, 2 there are two types of dopamine (DA) receptors: D 1 (activation of which causes increased cyclic AMP formation) and D …
Number of citations: 216 n.neurology.org
P Barone, TA Davis, AR Braun, TN Chase - European journal of …, 1986 - Elsevier
… The following drugs were dissolved in distilled water: SKF 38393 hydrobromide (Smith, Kline and French, USA), LY 171555 hydrochloride (Lilly, USA), AMPT (Sigma, USA). …
Number of citations: 240 www.sciencedirect.com
J Radulovic, T Blank, I Nijholt, J Kammermeier… - Molecular brain …, 2000 - Elsevier
… In the present work, the recently developed partial D 1 receptor agonist SKF 38393 hydrobromide… Accordingly, we found that ip injection of SKF 38393 hydrobromide, but not SKF …
Number of citations: 19 www.sciencedirect.com
JF de Souza, A de Abreu Mello, TM Portal… - Fish & Shellfish …, 2021 - Elsevier
… in assays using DA and two agonists [(+/−)-SKF-38393 hydrobromide and (+/−)-7-hydroxy-2-(… The non-selective D1-R agonist, SKF-38393 hydrobromide, acts in the D1-Rs-class, which …
Number of citations: 4 www.sciencedirect.com

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